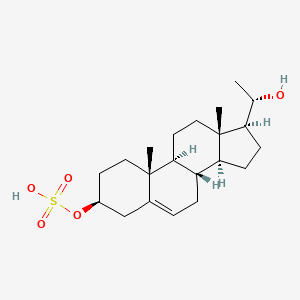
20alpha-Dihydroprognenolone-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20alpha-Dihydroprognenolone-sulfate is a naturally occurring steroid metabolite. It is a sulfated derivative of 20alpha-Dihydroprognenolone, which is itself a metabolite of pregnenolone. This compound plays a significant role in various physiological processes, particularly in the context of steroid hormone metabolism and neurosteroid activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20alpha-Dihydroprognenolone-sulfate typically involves the sulfation of 20alpha-Dihydroprognenolone. This process can be achieved using sulfokinase enzymes in the presence of ATP as a cofactor . The reaction conditions often require a controlled environment to ensure the specificity and efficiency of the sulfation process.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. One such method involves the use of recombinant microorganisms, such as genetically modified yeast cells, which express the necessary enzymes for the biotransformation of precursor steroids into the desired sulfated product . This method allows for large-scale production with high specificity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 20alpha-Dihydroprognenolone-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydroxysteroid derivatives.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like thiols or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 20alpha-Dihydroprognenolone-ketone, while reduction can produce various hydroxysteroid derivatives.
Wissenschaftliche Forschungsanwendungen
20alpha-Dihydroprognenolone-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its role in steroid hormone metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in hormone replacement therapy and neuroprotection.
Industry: It is used in the production of steroid-based pharmaceuticals and as a biochemical tool in various assays
Wirkmechanismus
The mechanism of action of 20alpha-Dihydroprognenolone-sulfate involves its interaction with specific molecular targets and pathways. It acts as a modulator of ion channels, particularly those in the TRP (transient receptor potential) family . By binding to these channels, it can influence cellular signaling pathways and affect various physiological processes, including neurosteroid activity and hormone regulation.
Vergleich Mit ähnlichen Verbindungen
20alpha-Dihydroprogesterone: Another metabolite of progesterone with similar physiological roles.
Pregnenolone Sulfate: A sulfated neurosteroid with overlapping functions in modulating ion channels.
Dydrogesterone: A synthetic progestogen used in hormone replacement therapy
Uniqueness: 20alpha-Dihydroprognenolone-sulfate is unique due to its specific sulfation, which imparts distinct biochemical properties and enhances its role as a modulator of ion channels. This sulfation also differentiates it from other non-sulfated steroid metabolites, providing unique therapeutic and research applications.
Eigenschaften
CAS-Nummer |
26838-20-0 |
|---|---|
Molekularformel |
C21H34O5S |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25)/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
QKOOLWUCVWTWAH-YZXCLFAISA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
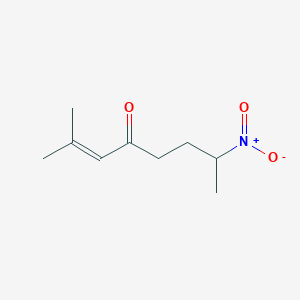
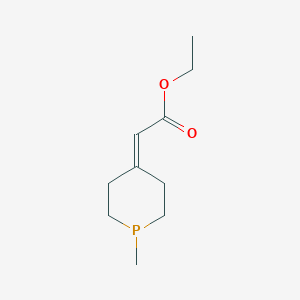

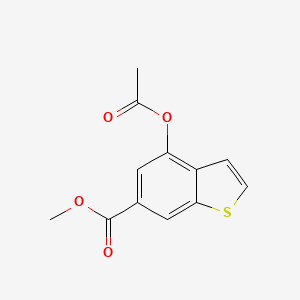
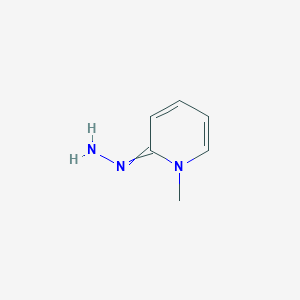

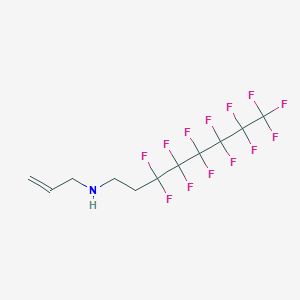
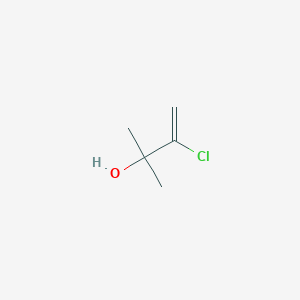



![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)

